

SGC2085: From Powder to Potent CARM1 Inhibitor in Solution

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). [1] With an IC50 value of 50 nM for CARM1, it demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), making it a valuable tool for investigating the biological roles of CARM1 in various cellular processes.[2] These application notes provide detailed protocols for the preparation of SGC2085 solutions from powder and its application in common in vitro assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **SGC2085** is crucial for its effective use in experimental settings.



Property	Value	Reference
Molecular Formula	C19H24N2O2	[2][3]
Molecular Weight	312.41 g/mol	[2][3]
CAS Number	1821908-48-8 (free base)	[2]
Appearance	Solid powder	
Purity	≥98%	[1]
IC50 (CARM1)	50 nM	[2]
IC50 (PRMT6)	5.2 μΜ	[2]

Solubility Data

The solubility of **SGC2085** in various solvents is a critical factor for preparing stock solutions. It is important to use fresh, anhydrous solvents to ensure maximum solubility, as moisture can reduce the solubility of the compound.[2]

Solvent	Solubility	Reference
DMSO	62 mg/mL (198.45 mM)	[2]
100 mg/mL (320.09 mM; with ultrasonic)	[4]	
30 mg/mL	[1]	
Ethanol	30 mg/mL	[1]
DMF	30 mg/mL	[1]
Water	Insoluble	[2]
Ethanol:PBS (pH 7.2) (1:10)	0.1 mg/mL	[1]

Preparation of SGC2085 Stock Solutions



Proper preparation and storage of stock solutions are essential to maintain the integrity and activity of **SGC2085**.

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro assays.

Materials:

- SGC2085 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **SGC2085** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of SGC2085 powder using a calibrated analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 320.1 μL of DMSO to 1 mg of SGC2085).
- Vortex or sonicate the solution until the powder is completely dissolved. Gentle heating may be applied if necessary.[5]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 year. For longer-term storage of up to 2 years, -80°C is recommended.[5][6]

Experimental Protocols

Protocol 2: In Vitro Cell-Based Assay with SGC2085



This protocol outlines a general procedure for treating cultured cells with **SGC2085** to investigate its effects on cellular processes. The example provided is for HEK293 cells, a commonly used cell line.[2]

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin
- SGC2085 stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease inhibitors)[2]
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed HEK293 cells in a multi-well plate at a density that will result in approximately 30-40% confluency at the time of treatment.[2][7]
- Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Preparation of Working Solutions: On the day of the experiment, thaw the SGC2085 stock solution and dilute it to the desired final concentrations using pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of SGC2085. Include a vehicle control (medium with the same concentration of DMSO as the highest SGC2085 concentration).
- Incubation: Incubate the cells for the desired period (e.g., 48 hours).[2]

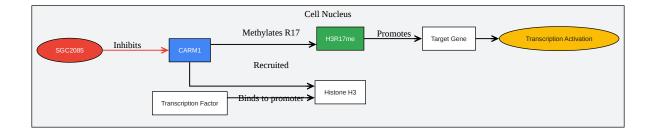


- Cell Lysis: After incubation, wash the cells with PBS and then add the cell lysis buffer to each well.
- Protein Extraction: Incubate the plate on ice for a few minutes and then collect the cell lysates. The lysates can be used for downstream applications such as Western blotting or enzyme activity assays.

Signaling Pathways and Experimental Workflows

CARM1 Signaling in Transcriptional Activation

CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me). This methylation event is associated with the activation of gene transcription. **SGC2085**, by inhibiting CARM1's methyltransferase activity, can prevent this histone modification and subsequent gene activation.



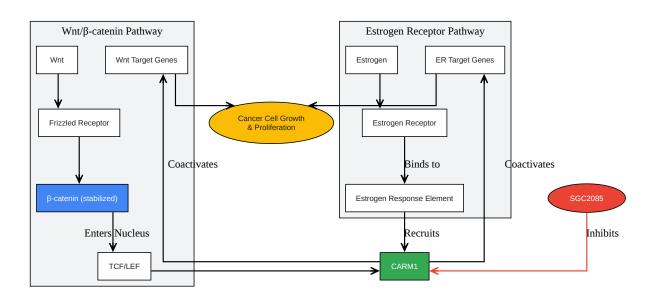
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Caption: CARM1-mediated transcriptional activation and its inhibition by SGC2085.

CARM1 in Wnt/β-catenin and Estrogen Receptor Signaling

CARM1 has been shown to be a positive modulator of both the Wnt/β-catenin and estrogen receptor (ER) signaling pathways, which are frequently dysregulated in cancer.[8][9]





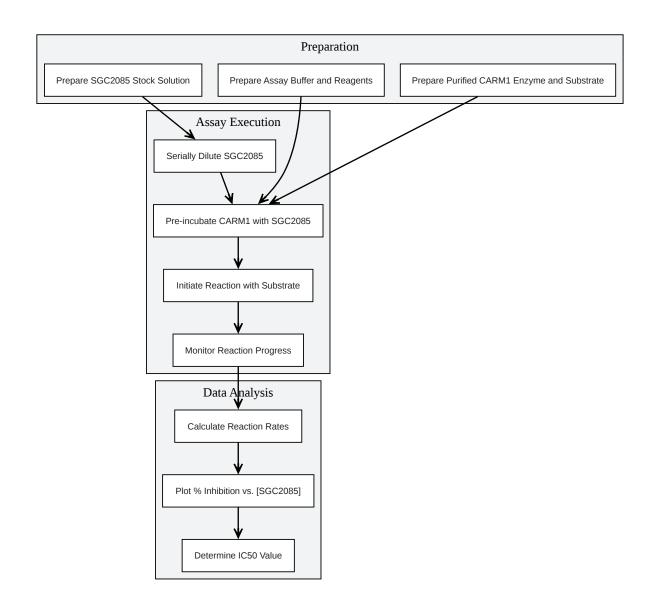
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Caption: Role of CARM1 in Wnt/β-catenin and Estrogen Receptor signaling pathways.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

A typical workflow to determine the inhibitory potential of SGC2085 on CARM1 activity.





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- To cite this document: BenchChem. [SGC2085: From Powder to Potent CARM1 Inhibitor in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771654#sgc2085-powder-to-solution-preparation]

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